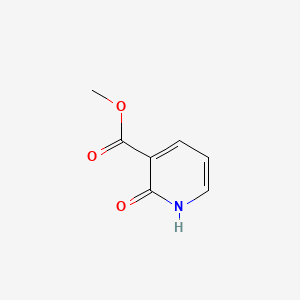
(E)-butyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-based compounds are a class of organic compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Synthesis Analysis
Furan-based compounds can be synthesized through various methods. For instance, N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide was synthesized through various spectral studies . Another example is the synthesis of N, N -bis (furan-2-ylmethyl)furan-2,5-dicarboxamide using furfurylamine and 2,5-furandicarboxylic acid .Molecular Structure Analysis
The molecular structure of furan-based compounds can be elucidated through various analytical techniques such as elemental analyses, FTIR, and NMR spectroscopy .Chemical Reactions Analysis
Furan-based compounds can undergo various chemical reactions. For instance, N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide reacted with Cu (II), Co (II), Ni (II) and Zn (II) acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L) .Physical And Chemical Properties Analysis
The physical and chemical properties of furan-based compounds can be analyzed using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .Scientific Research Applications
Anticancer Applications
- Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives, structurally related to the compound , have been synthesized and shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models. These compounds significantly reduced ascites tumor volume, cell number, and increased the lifespan of tumor-bearing mice, indicating potential as anticancer therapies (Chandrappa et al., 2010).
- Cytotoxicity and Apoptosis Induction : Another study synthesized derivatives of thiazolidinone and evaluated their cytotoxicity and ability to induce apoptosis in human leukemia cells. Variations in the functional group at the C-terminal of thiazolidinone led to compounds exhibiting moderate to strong antiproliferative activity, highlighting the importance of structural modifications for enhancing anticancer properties (Chandrappa et al., 2009).
Antimicrobial Applications
- Antimicrobial Activity : The antimicrobial activities of derivatives were studied, revealing that compounds with specific substituents exhibit activity against microbial strains. This suggests the potential of thioxothiazolidinone derivatives, including the compound , in antimicrobial drug development (В. М. Цялковский et al., 2005).
Chemical Synthesis and Functional Studies
- Synthesis of Polyheterocyclic Compounds : Research into the photoinduced direct oxidative annulation of related compounds has led to the creation of highly functionalized polyheterocyclic compounds. These findings demonstrate the chemical versatility and potential applications of thioxothiazolidinone derivatives in organic synthesis (Jin Zhang et al., 2017).
- Photosensitized Singlet Oxygen Generation : Conjugated microporous poly-benzothiadiazoles, synthesized using derivatives similar to the compound of interest, have been used as heterogeneous photocatalysts for singlet oxygen generation. This application highlights the potential of thioxothiazolidinone derivatives in environmental and chemical engineering contexts (H. Urakami et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of furan, which is known to have a wide range of biological and pharmacological properties . .
Mode of Action
It is known that furan derivatives can interact with various biological targets due to their unique chemical structure . .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical processes . .
Result of Action
Furan derivatives are known to have a wide range of biological and pharmacological effects . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the activity of this compound . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
butyl 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-2-3-9-21-14(18)7-4-8-17-15(19)13(23-16(17)22)11-12-6-5-10-20-12/h5-6,10-11H,2-4,7-9H2,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKWHASOFWEUBZ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2875870.png)

![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2875872.png)
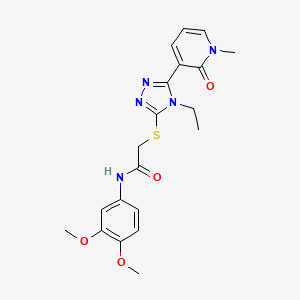
![(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2875874.png)
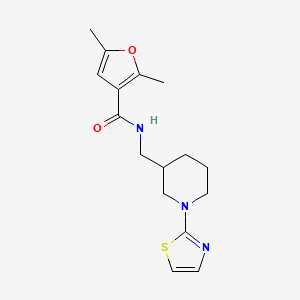
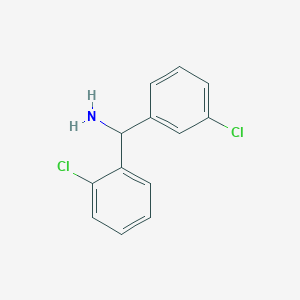
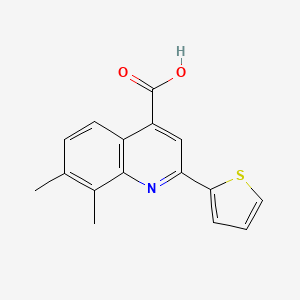
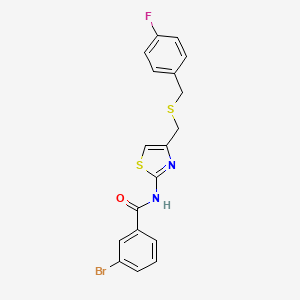
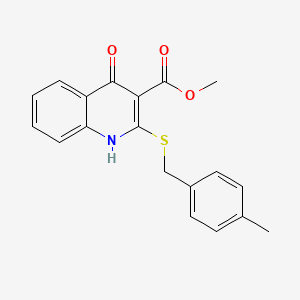
![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2875886.png)
